2-(2-Hydroxyethoxy)isoindoline-1,3-dione

Antiviral nucleoside synthesis Acyclovir analog Protected amine intermediate

Reliable access to specialty N-alkyl phthalimides is often constrained by variable spacer reactivity. This heterobifunctional phthalimide (CAS 32380-69-1) solves that with a defined hydroxyethoxy spacer. - Dual reactivity: Phthalimide as protected amine synthon (hydrazinolysis → 2-aminooxyethanol) + terminal -OH for esterification/etherification. - Enables oxime ligation linkers for bioconjugation and contrast agents. - Preferred industrial intermediate for 2-hydroxyethyloxyamine (patented route). - ≥98% purity, immediate shipping.

Molecular Formula C10H9NO4
Molecular Weight 207.185
CAS No. 32380-69-1
Cat. No. B2884824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyethoxy)isoindoline-1,3-dione
CAS32380-69-1
Molecular FormulaC10H9NO4
Molecular Weight207.185
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)OCCO
InChIInChI=1S/C10H9NO4/c12-5-6-15-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2
InChIKeyDOSUQMBAMQLTFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Hydroxyethoxy)isoindoline-1,3-dione: Building Block Overview


2-(2-Hydroxyethoxy)isoindoline-1,3-dione, also referred to as N-(2-hydroxyethoxy)phthalimide, is a heterobifunctional building block with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol . The compound features a phthalimide (isoindoline-1,3-dione) core functionalized with a short hydroxyethoxy spacer, which imparts distinct solubility and reactivity profiles compared to unsubstituted or differently substituted phthalimides . Its utility is primarily rooted in its dual reactivity: the phthalimide moiety serves as a protected amine synthon (commonly deprotected via hydrazinolysis), while the terminal hydroxyl group provides a handle for further derivatization via esterification, etherification, or conjugate addition .

Non-Interchangeability of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione


The presence of a precisely positioned N-(2-hydroxyethoxy) group in 2-(2-hydroxyethoxy)isoindoline-1,3-dione fundamentally distinguishes it from generic phthalimide derivatives. While phthalimide itself and common N-alkyl analogs (e.g., N-methylphthalimide) lack a reactive hydroxyl handle, even the close structural analog N-(2-hydroxyethyl)phthalimide (CAS 3891-07-4) exhibits different physicochemical properties and steric/electronic constraints that alter reactivity in key transformations . The ether oxygen in the target compound modulates nucleophilicity, hydrogen-bonding capacity, and solubility, making it a non-interchangeable intermediate in the synthesis of aminooxy-containing molecules, PEGylated probes, and specific contrast agents where the exact spacer length and flexibility are critical for biological or physical performance .

2-(2-Hydroxyethoxy)isoindoline-1,3-dione vs. Analogs: Evidence Guide


Antiviral Reactivity vs. N-(2-Hydroxyethyl)phthalimide

In the synthesis of purine acyclic nucleosides, 2-(2-hydroxyethoxy)isoindoline-1,3-dione and its analogs serve as protected amine precursors for constructing critical chloromethyl ether intermediates. In a comparative study, the use of N-(2-hydroxyethyl)phthalimide, N-[2-(2-hydroxyethoxy)ethyl]phthalimide, or N-(2-hydroxyethyl)oxazolidin-2-one as the N-blocked intermediate resulted in different yields and activities of the final antiviral candidates [1].

Antiviral nucleoside synthesis Acyclovir analog Protected amine intermediate

Solubility and Thermal Profile vs. N-(2-Hydroxyethyl)phthalimide

The incorporation of an ether oxygen in the 2-(2-hydroxyethoxy)isoindoline-1,3-dione structure significantly enhances its solubility in polar protic solvents compared to N-(2-hydroxyethyl)phthalimide, which lacks this oxygen and is known to be a solid with a higher melting point .

Solubility Thermal stability Polymer synthesis

Industrial Production of 2-Hydroxyethyloxyamine

A dedicated industrial patent from Nissan Chemical Industries (JP2011098895A) describes a method specifically using a 2-(2-hydroxyethoxy)isoindoline-1,3-dione compound as the essential starting material for the large-scale production of 2-hydroxyethyloxyamine [1].

Industrial synthesis Aminooxy compound Pharmaceutical intermediate

2-(2-Hydroxyethoxy)isoindoline-1,3-dione Applications


Synthesis of Aminooxy-Functionalized Bioconjugates and Probes

This compound serves as a protected aminooxy precursor. Deprotection of the phthalimide group with hydrazine yields 2-aminooxyethanol, a key linker for oxime ligation in bioconjugation. This approach is validated by its use in constructing MRI contrast agents and fluorescent probes, where the specific hydroxyethoxy spacer provides optimal water solubility and minimizes steric hindrance during conjugation .

Scalable Production of 2-Hydroxyethyloxyamine

The compound is a designated starting material in a patented, industrially useful method for producing 2-hydroxyethyloxyamine [1]. This route is preferred for its scalability and efficiency, making this phthalimide derivative a strategic procurement target for manufacturers of pharmaceuticals and agrochemicals that rely on aminooxy building blocks.

Development of Novel Antiviral Agents and Nucleoside Analogs

As demonstrated in the synthesis of acyclovir analogs, this compound (or its direct derivatives) acts as a crucial N-blocked intermediate. Its unique reactivity profile influences the final biological activity, making it essential for structure-activity relationship (SAR) studies in antiviral drug discovery programs [2].

Technical Documentation Hub

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